- (2-Aryl-5-methylimidazol-4-ylcarbonyl)guanidines and (2-aryl-5-methyloxazol-4-ylcarbonyl)guanidines as NHE-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(5), 1329-1331
Cas no 95470-42-1 (Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate)
95470-42-1 structure
Product Name:Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
CAS-Nr.:95470-42-1
MF:C7H9BrN2O2
MW:233.062560796738
MDL:MFCD09033863
CID:94721
PubChem ID:13558224
Update Time:2025-05-28
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate
- Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
- 1H-Imidazole-5-carboxylic acid, 2-bromo-4-methyl-, ethyl ester
- 2-BROMO-5-METHYL-4H-IMIDAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- Ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate
- 2-Brom-5-methyl-1(3)H-imidazol-4-carbonsaeure-aethylester
- 2-bromo-4-methyl-1H-imidazole-5-carboxylic acid ethyl ester
- 2-bromo-5-methyl-1(3)H-imidazole-4-carboxylic acid ethyl ester
- 2-bromo-5-methyl-1H-imidazole-4-carboxylic acid,ethyl ester
- ethyl 2-bromo-4-methyl-5-imidazolecarboxylate
- QC-4447
- RD-0244
- 2-BROMO-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- AK139355
- 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-, ethyl ester
- ethyl 2-bromo-5-methylimidazole-4-carboxylate
- LYNIJZZYBZLQCU-UHFFFAOYSA-N
- STL217698
- BBL031661
- SBB077166
- FCH1327960
- 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-, ethyl ester (9CI)
- SY046792
- AKOS005207529
- AC-28882
- F17242
- AKOS005207528
- IFLAB-BB F2108-0155
- 95470-42-1
- SCHEMBL3373723
- AS-871/43475421
- ethyl2-bromo-4-methyl-1H-imidazole-5-carboxylate
- Ethyl 2-Bromo-4-methylimidazole-5-carboxylate
- ALBB-022390
- VDA47042
- DS-6677
- MFCD09965534
- 1H-imidazole-5-carboxylic acid, 2-bromo-4-methyl-, ethyl ester, hydrochloride
- CS-W022656
- MFCD09033863
- EN300-134109
- F2108-0155
- 2-bromo-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester
- J-520719
-
- MDL: MFCD09033863
- Inchi: 1S/C7H9BrN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h3H2,1-2H3,(H,9,10)
- InChI-Schlüssel: LYNIJZZYBZLQCU-UHFFFAOYSA-N
- Lächelt: O=C(C1=C(C)N=C(Br)N1)OCC
Berechnete Eigenschaften
- Genaue Masse: 231.98500
- Monoisotopenmasse: 231.98474g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 3
- Komplexität: 177
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 55
- XLogP3: 2
Experimentelle Eigenschaften
- Dichte: 1.6±0.1 g/cm3
- Siedepunkt: 265.3°C at 760 mmHg
- Flammpunkt: 163.9±25.7 °C
- PSA: 54.98000
- LogP: 1.65730
- Dampfdruck: 0.0±0.8 mmHg at 25°C
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Inert atmosphere,2-8°C
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Zolldaten
- HS-CODE:2933290090
- Zolldaten:
China Zollkodex:
2933290090Übersicht:
293309090. Andere Verbindungen mit nicht verschmolzenem Imidazolring in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
293309090. andere Verbindungen, die einen nicht verwendeten Imidazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK274-50mg |
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 97% | 50mg |
116.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK274-200mg |
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 97% | 200mg |
362.0CNY | 2021-08-04 | |
| Chemenu | CM126617-250mg |
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 95+% | 250mg |
$73 | 2021-08-05 | |
| Chemenu | CM126617-1g |
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 95+% | 1g |
$277 | 2021-08-05 | |
| TRC | E940925-50mg |
Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E940925-100mg |
Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E940925-500mg |
Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 500mg |
$ 340.00 | 2022-06-05 | ||
| Chemenu | CM126617-250mg |
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 95%+ | 250mg |
$59 | 2024-07-18 | |
| Chemenu | CM126617-1g |
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 95%+ | 1g |
$161 | 2024-07-18 | |
| Chemenu | CM126617-5g |
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 95%+ | 5g |
$700 | 2024-07-18 |
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform , Acetonitrile ; 20 h, rt
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
Referenz
- Heterocyclic compounds as stearoyl-CoA desaturase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt
Referenz
- Preparation of imidazole derivatives as urate transporter 1 (URAT1) inhibitors, Japan, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt
Referenz
- Preparation of 2-(5-chloropyridin-3-yl)-1-(2,5-dichlorobenzyl)-4-methyl-1H-imidazole-5-carboxylic acid crystals, URAT1 inhibitors, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt
Referenz
- Preparation of 2-(pyridinyl or pyridinyloxy)-1H-imidazole and 2-(pyridin-3-yl)-1H-pyrrole derivatives as inhibitors of urate transporter 1, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Cyanotriazole compounds as stimulators of citric acid cycle activity and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: 1,2-Dichloroethane ; 4 h, 85 °C
Referenz
- Discovery of [(6-chloro-2-trifluoromethyl-7-aryl-7H-imidazo[1,2-a]imidazol-3-yl)methyl]amines, a novel class of corticotropin-releasing factor receptor type 1 (CRF1R) antagonists, Bioorganic & Medicinal Chemistry Letters, 2010, 20(12), 3669-3674
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform , Acetonitrile ; 18 h, rt
Referenz
- Benzimidazole derivatives as inhibitors of PAD4 and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform , Acetonitrile ; 18 h, rt
Referenz
- Preparation of benzimidazole compounds as peptidylarginine deiminase 4 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, rt
Referenz
- Preparation of 2-((4-((S)-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxo-4-yl)piperidin-1-yl)methyl)-1-(((S)-oxetan-2-yl)methyl)-1H-imidazole derivatives as activators of the GLP1 receptor for the treatment of obesity, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 16 h, rt
Referenz
- Preparation of arylazolecarboxamides for the treatment of obesity, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 12 h, 20 °C
Referenz
- Preparation of pyrazolecarboxamides as ACSS2 inhibitors and methods of use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform , Acetonitrile ; overnight, rt
Referenz
- Preparation of 2-(benzylamino)phenol and 2-(heterocyclylmetylamino)phenol derivatives or salts thereof as inhibitors of KRAS-G12C mutation, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt
Referenz
- Preparation of (2-imidazolyl)pyrazine derivative and (2-pyrrolyl)pyrazine derivative, salt or solvate thereof, pharmaceutical composition, urate transporter 1 (URAT1) inhibitor, and therapeutic agent or preventive agent, World Intellectual Property Organization, , ,
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Raw materials
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Preparation Products
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:95470-42-1)Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
Bestellnummer:A11149
Bestandsstatus:in Stock
Menge:5g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 21:08
Preis ($):525.0/1837.0
Email:sales@amadischem.com
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Verwandte Literatur
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95470-42-1)Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
Reinheit:99%/99%
Menge:5g/25g
Preis ($):525.0/1837.0